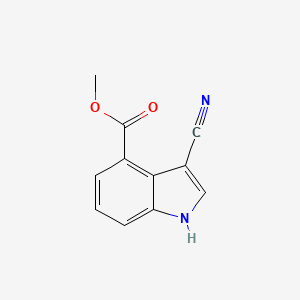

![molecular formula C13H15F3N2O2 B1328653 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine CAS No. 392237-31-9](/img/structure/B1328653.png)

4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine" is a chemically synthesized molecule that may have potential applications in various fields, including medicinal chemistry and pharmacology. The structure of the compound suggests that it contains a piperidine ring, which is a common motif in many biologically active molecules, and it is substituted with a 2-nitro-4-(trifluoromethyl)phenyl group at the 1-position and a methyl group at the 4-position.

Synthesis Analysis

The synthesis of halogenated piperidines, such as the compound , often involves the introduction of various substituents to the piperidine ring to modulate its properties and enhance its binding affinity to biological targets. For instance, the synthesis of halogenated 4-(phenoxymethyl)piperidines as potential σ receptor ligands has been reported, where the effects of various N-substituents and moieties on the phenoxy ring were examined . Similarly, the synthesis of related compounds with nitrophenyl groups has been described, which involves reactions with piperidine bases in dipolar aprotic solvents . These methods could potentially be adapted for the synthesis of "4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine."

Molecular Structure Analysis

The molecular structure of piperidine derivatives can significantly influence their biological activity. For example, the crystal structure of a thiopiperidine derivative revealed that the piperidine ring can adopt an envelope conformation, and the orientation of substituents such as nitromethyl groups can be equatorial or axial . Similarly, the structure of a side product in benzothiazinone synthesis, which includes a piperidinyl group and a 2-chloro-3-nitro-5-(trifluoromethyl)phenyl moiety, was characterized, indicating the importance of understanding the molecular geometry for the synthesis of complex molecules .

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be complex, as seen in the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine, which proceeds through a multistep mechanism and results in a 1-amino-1-fluoro-2,2-bis-(4-nitrophenyl)ethene . The presence of a nitro group can also influence the reactivity, as nitrophenyl groups are known to participate in various chemical reactions, including those involving diazenyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The log P values and dissociation constants of halogenated piperidines have been estimated, providing insights into their lipophilicity and receptor binding affinity . The crystal structure analysis of related compounds can also reveal intramolecular interactions, such as hydrogen bonding, which can affect the compound's properties .

Wissenschaftliche Forschungsanwendungen

-

Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .

- Methods : The synthesis and applications of TFMP and its derivatives involve various chemical reactions .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

-

Piperidine Derivatives in Drug Design

- Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Methods : The synthesis of various piperidine derivatives involves intra- and intermolecular reactions .

- Results : Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Safety And Hazards

Zukünftige Richtungen

Trifluoromethylpyridine (TFMP) and its intermediates, which are structurally similar to the compound , are important ingredients for the development of agrochemical and pharmaceutical compounds . The demand for TFMP derivatives has been increasing steadily in the last 30 years . Therefore, it is expected that many novel applications of compounds similar to “4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine” will be discovered in the future .

Eigenschaften

IUPAC Name |

4-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O2/c1-9-4-6-17(7-5-9)11-3-2-10(13(14,15)16)8-12(11)18(19)20/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKFZZJFHJXBMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650199 |

Source

|

| Record name | 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine | |

CAS RN |

392237-31-9 |

Source

|

| Record name | 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)

![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1328592.png)